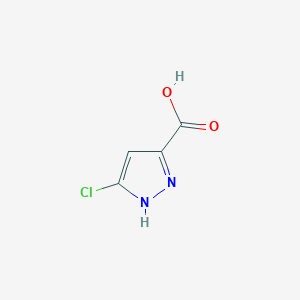

5-Chloro-1H-pyrazole-3-carboxylic acid

Overview

Description

Mechanism of Action

Target of Action

Pyrazole derivatives, however, are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloro-1H-pyrazole-3-carboxylic acid could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 4456°C at 760 mmHg and melting point of 268-271°C , may influence its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biological Activity

5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has a molecular formula of CHClNO and a molar mass of 175.56 g/mol. The structure features a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position, which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound reduces the amplification phase of the coagulation cascade, leading to anticoagulation effects without significantly impairing hemostasis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Compounds containing pyrazole moieties have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Studies indicate that derivatives can exhibit significant antiproliferative effects in vitro, with IC values comparable to established anticancer drugs .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models. For instance, it was effective in carrageenan-induced paw edema assays, demonstrating significant anti-inflammatory activity .

- Antimicrobial Effects : Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The presence of specific substituents on the pyrazole ring enhances these activities .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC values < 10 µM against MDA-MB-231 cells | |

| Anti-inflammatory | ≥84.2% inhibition compared to diclofenac | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited strong cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC value significantly lower than that of standard chemotherapeutics like paclitaxel .

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced edema model in rats. The compound demonstrated a dose-dependent reduction in paw swelling, indicating its potential as an anti-inflammatory agent comparable to conventional drugs .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Chloro-1H-pyrazole-3-carboxylic acid exhibits antimicrobial properties. Its derivatives are being explored for their potential to combat bacterial infections, showcasing efficacy against various strains of bacteria. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its antibacterial activity, making it a candidate for new antibiotic formulations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Agrochemicals

Herbicide Development

this compound is utilized in the synthesis of herbicides. Its derivatives have been designed to inhibit specific enzymes in plants, effectively controlling weed growth while minimizing damage to crops. This selectivity is crucial for developing sustainable agricultural practices .

Pesticide Formulations

The compound's ability to interact with biological systems makes it suitable for developing pesticides. Research has focused on its effectiveness against pests while ensuring safety for non-target organisms, thus supporting integrated pest management strategies .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for various applications including coatings and composites .

Nanotechnology Applications

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanomaterials with enhanced properties. Its incorporation into nanostructures has shown potential in improving the performance of electronic devices and sensors .

Case Studies

-

Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, which exhibited increased antibacterial activity compared to the parent compound. The modifications included various substituents that enhanced lipophilicity and cellular uptake . -

Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that a herbicide formulation based on this compound effectively controlled weed populations in rice fields without harming the crop itself. Field trials showed a significant reduction in weed biomass compared to untreated plots . -

Polymer Development

A collaborative study between chemists and material scientists revealed that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, paving the way for applications in aerospace and automotive industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by chlorination. For example:

- Cyclocondensation : Hydrazine reacts with a β-keto ester to form the pyrazole ring.

- Chlorination : Electrophilic substitution at the 5-position using chlorinating agents (e.g., Cl2, SOCl2) .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 70–85 |

| Chlorination | SOCl2, DMF catalyst, 80°C | 60–75 |

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 8.12 (s, 1H, pyrazole-H), 13.2 (s, 1H, COOH) .

- IR : Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch) and 750 cm<sup>−1</sup> (C-Cl) .

- X-ray crystallography : Confirms planar pyrazole ring geometry and hydrogen-bonding networks (e.g., SHELX refinement ).

Q. How is the compound purified for research use?

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

- Column chromatography : Silica gel with ethyl acetate/hexane (1:2) for by-product separation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved?

Regioselectivity is influenced by substituent directing effects:

- Electrophilic substitution : The chlorine atom at the 5-position deactivates the ring, favoring reactions at the 3-position (e.g., Suzuki coupling) .

- Catalytic strategies : Pd-mediated cross-coupling under inert atmosphere (e.g., with boronic acids) .

| Functionalization Type | Conditions | Selectivity (%) |

|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 85–90 |

| Nucleophilic substitution | KOH, DMSO, 120°C | 70–80 |

Q. How to resolve discrepancies between computational modeling and experimental structural data?

- Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray crystallography (SHELX-refined unit cell parameters) .

- Torsional angle analysis : Discrepancies in dihedral angles >5° may indicate solvent effects or crystal packing forces .

Q. What strategies minimize by-products during chlorination?

- Stepwise temperature control : Slow addition of SOCl2 at 0°C reduces side reactions.

- Catalyst optimization : Use of DMF (5 mol%) enhances selectivity for monochlorination .

Q. How can computational methods predict biological activity?

- Molecular docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina.

- ADMET profiling : SwissADME predicts bioavailability and toxicity risks .

| Target Protein | Docking Score (kcal/mol) | Binding Interactions |

|---|---|---|

| COX-2 | −8.2 | H-bond with Arg120 |

| HDAC6 | −7.9 | Hydrophobic pocket |

Q. Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for tautomeric forms?

- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR identifies tautomer interconversion (e.g., keto-enol equilibrium).

- Solid-state vs. solution : X-ray captures the solid-state tautomer, while NMR reflects solution dynamics .

Q. Why do reaction yields vary across literature reports?

- Solvent polarity : Higher yields in aprotic solvents (DMF vs. ethanol) due to reduced hydrolysis.

- Impurity profiles : Unoptimized workup procedures may underestimate yields .

Q. Methodological Guidance

Designing bioactivity assays for enzyme inhibition studies

- In vitro assays : Use recombinant enzymes (e.g., kinases) with fluorescence-based substrates.

- IC50 determination : Dose-response curves (0.1–100 µM) with triplicate measurements .

Optimizing crystallization for X-ray analysis

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 881668-70-8

- Molecular Formula : C₄H₃ClN₂O₂

- Molecular Weight : 146.53 g/mol

- Purity : ≥98% (HPLC) .

Structural Features :

The compound consists of a pyrazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. The absence of alkyl or aryl substituents on the nitrogen atoms distinguishes it from many analogs.

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Physicochemical Properties

- Solubility : The presence of electron-withdrawing groups (e.g., -CF₃) increases acidity and water solubility in polar solvents. For example, 5-Chloro-3-(trifluoromethyl)-1H-pyrazole has higher solubility in DMSO than the target compound .

- Thermal Stability : Methyl or ethyl substituents (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) enhance thermal stability due to reduced ring strain .

Analog-Specific Methods :

- 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid : Prepared via hydrolysis of ethyl esters (e.g., Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate) under acidic conditions .

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid : Synthesized through regioselective alkylation and subsequent oxidation .

Crystallographic and Intermolecular Interactions

- Target Compound: Limited crystallographic data, but analogs like 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit intramolecular O-H⋯O hydrogen bonds and π-π stacking, stabilizing the crystal lattice .

- Steric Effects : Bulky substituents (e.g., ethyl in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) disrupt planar arrangements, reducing crystallinity .

Properties

IUPAC Name |

5-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPCOWWOZSEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659679 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-70-8 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.